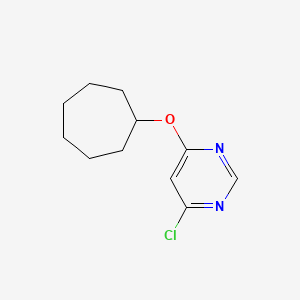

4-Chloro-6-(cycloheptyloxy)pyrimidine

Description

Contextual Overview of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds are a vast and essential class of organic molecules that feature a ring structure containing at least one atom other than carbon within the ring. openaccessjournals.comopenmedicinalchemistryjournal.comwikipedia.org These "heteroatoms" are most commonly nitrogen, oxygen, or sulfur. openaccessjournals.comnih.gov The presence and type of heteroatom(s) confer unique physical, chemical, and biological properties upon these molecules, distinguishing them from their carbocyclic counterparts. openmedicinalchemistryjournal.comnih.gov

This structural diversity makes heterocyclic compounds pervasive in the life sciences and technology. wikipedia.org They form the core structures of many vital natural products, including nucleic acids (DNA and RNA), vitamins like thiamine (B1217682) and riboflavin, and alkaloids. nih.govresearchgate.net Consequently, they are of immense interest in medicinal chemistry and drug discovery, with a significant majority of FDA-approved drugs featuring a heterocyclic ring. wikipedia.orglongdom.org Their applications extend into materials science, where they are used in the development of functional materials like conductive polymers, and in agrochemicals. openaccessjournals.comlongdom.org The study of their synthesis, properties, and applications constitutes a major branch of organic chemistry. wikipedia.org

Importance of Substituted Pyrimidines as Chemical Building Blocks

Within the large family of heterocyclic compounds, pyrimidine (B1678525) holds a privileged position. nih.govnih.gov Pyrimidine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. tandfonline.comignited.in This core structure is fundamental to life, forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA. researchgate.netignited.in

The academic and industrial significance of pyrimidines extends far beyond their biological roles. Substituted pyrimidines, where one or more hydrogen atoms on the pyrimidine ring are replaced by other functional groups, are crucial building blocks in synthetic and medicinal chemistry. mdpi.comwisdomlib.org The pyrimidine scaffold is considered a "pharmacophore," a molecular framework that carries the essential features responsible for a drug's biological activity. nih.gov Its versatility allows for easy modification at several positions (2, 4, 5, and 6), enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. mdpi.com

This adaptability has led to the development of a wide array of drugs with a pyrimidine core, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and antibacterial properties. nih.govtandfonline.com The ability to strategically utilize the pyrimidine nucleus as a scaffold for creating diverse and complex molecules underscores its importance as a foundational element in modern drug discovery. nih.govmdpi.com

Positioning of 4-Chloro-6-(cycloheptyloxy)pyrimidine within Current Pyrimidine Chemistry Discourse

This compound is a specific derivative within the vast class of substituted pyrimidines. cymitquimica.combiosynth.com Its structure is characterized by a central pyrimidine ring, a chlorine atom at the 4-position, and a cycloheptyloxy group (a seven-membered carbon ring attached via an oxygen atom) at the 6-position. cymitquimica.combldpharm.com

| Property | Data | Source |

| Molecular Formula | C11H15ClN2O | biosynth.comchemscene.com |

| Molecular Weight | 226.70 g/mol | biosynth.comchemscene.com |

| CAS Number | 405931-10-4 | cymitquimica.combldpharm.com |

| MDL Number | MFCD14611128 | biosynth.combldpharm.com |

This compound is positioned in the chemical literature primarily as a versatile scaffold or intermediate for synthesis. cymitquimica.combiosynth.com The key to its utility lies in its specific substitution pattern. The chlorine atom at the 4-position of the pyrimidine ring is a reactive site. Halogenated pyrimidines are well-known precursors in organic synthesis, where the halogen acts as a leaving group, readily displaced in nucleophilic aromatic substitution reactions. mdpi.com This allows for the introduction of various other functional groups at this position, making compounds like this valuable intermediates for building more complex molecules. nih.gov

The cycloheptyloxy group at the 6-position significantly influences the molecule's physical properties, particularly its lipophilicity (the ability to dissolve in fats, oils, and non-polar solvents). cymitquimica.com This characteristic is crucial in medicinal chemistry, as it can affect how a potential drug molecule interacts with biological targets and moves through the body. The presence of this bulky, non-polar group can be used to probe specific binding pockets in enzymes or receptors. cymitquimica.com

While specific research findings on this compound itself are not extensively detailed in publicly available literature, its structure is analogous to other 4-chloro-6-substituted pyrimidines that serve as key intermediates in the synthesis of biologically active compounds. mdpi.comnih.gov Therefore, its primary role in the discourse of pyrimidine chemistry is that of a specialized building block, offering a combination of a reactive site for further chemical modification and a lipophilic moiety to modulate physicochemical properties. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-cycloheptyloxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c12-10-7-11(14-8-13-10)15-9-5-3-1-2-4-6-9/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGJUKCEOLLLSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OC2=CC(=NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286316 | |

| Record name | 4-Chloro-6-(cycloheptyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405931-10-4 | |

| Record name | 4-Chloro-6-(cycloheptyloxy)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405931-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(cycloheptyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization Strategies of 4 Chloro 6 Cycloheptyloxy Pyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4-Chloro-6-(cycloheptyloxy)pyrimidine. The electron-deficient character of the pyrimidine ring renders the C4 position susceptible to attack by various nucleophiles.

The chloro group at the C4 position of the pyrimidine ring is an excellent leaving group and can be readily displaced by a diverse array of nucleophiles. This reactivity is well-documented for analogous 4-chloropyrimidine (B154816) systems. The reaction generally proceeds under mild conditions and provides high yields of the corresponding substituted products.

Common nucleophiles employed in these transformations include amines, alcohols, and thiols. For instance, the reaction with primary or secondary amines leads to the formation of 4-aminopyrimidine (B60600) derivatives. Such amination reactions can be performed under thermal conditions, often in a suitable solvent like ethanol (B145695) or even water, and can be promoted by acid catalysis. preprints.org Alternatively, base-catalyzed conditions are also effective. A patent describes a general method for the preparation of 4-amino-6-alkoxypyrimidine compounds by reacting 4,6-dichloropyrimidine (B16783) with ammonia (B1221849) or aminated compounds, followed by reaction with an alcohol in the presence of a base. google.com Research on 6-aryl-2,4-dichloropyrimidines has shown that amination with aliphatic secondary amines and anilines can proceed with high regioselectivity for the C4 position. acs.org

Similarly, displacement by alkoxides or phenoxides can be achieved to furnish the corresponding 4,6-dialkoxy- or 4-alkoxy-6-aryloxypyrimidine derivatives. The reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol at room temperature exclusively yields the C4-ethoxy substituted product, highlighting the high reactivity of this position. mdpi.com

Below is a table summarizing the types of nucleophiles used in SNAr reactions with analogous 4-chloropyrimidines.

| Nucleophile Type | Reagent Example | Product Type | Reference |

| Amine | Aniline, Alkylamines | 4-Aminopyrimidines | preprints.orgacs.org |

| Alkoxide | Sodium Ethoxide | 4-Alkoxypyrimidines | mdpi.com |

| Hydroxide | Sodium Hydroxide | 4-Hydroxypyrimidines | preprints.org |

In pyrimidine systems containing multiple halogen substituents, the question of regioselectivity is critical. For 4-chloro-6-alkoxypyrimidines, the primary site of nucleophilic attack is unequivocally the C4 position. The regioselectivity is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms are strongly electron-withdrawing, which significantly lowers the electron density at the ortho (C2, C6) and para (C4) positions, thereby activating them for nucleophilic attack.

The stability of the intermediate Meisenheimer complex is key to determining the regioselectivity. Attack at the C2 or C4 positions allows the negative charge of the anionic intermediate to be delocalized onto one of the ring nitrogen atoms, which is a highly stabilizing interaction. acs.org This stabilization is not possible for attack at the C5 position. Between the C2 and C4/C6 positions, the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position. In the case of this compound, the C4 position is the sole site for substitution of a halogen, making it the predictable location for functionalization. Studies on 2,4-dichloropyrimidines consistently show that initial substitution occurs preferentially at the C4 position. nih.gov

Modifications and Functionalization of the Cycloheptyloxy Moiety

While the pyrimidine ring is the primary site of reactivity, the cycloheptyloxy group offers opportunities for structural diversification. Methodologies for modifying this moiety can be broadly categorized into ring size alterations and stereoselective functionalization. It is important to note that while these are established strategies in organic synthesis, their specific application to this compound is not extensively documented in the literature.

Ring expansion and contraction reactions are powerful tools for accessing different ring sizes from a common precursor. etsu.eduwikipedia.org

Ring Expansion: A common strategy for one-carbon ring expansion involves the reaction of a cyclic ketone with diazomethane (B1218177) or trimethylsilyldiazomethane, often catalyzed by a Lewis acid. organic-chemistry.org This would require prior oxidation of the cycloheptyl ring's secondary alcohol (after cleavage of the ether) to a cycloheptanone. Another approach involves the Tiffeneau–Demjanov rearrangement, which can expand a ring via a diazotization of an exocyclic aminomethyl group. wikipedia.org

Ring Contraction: Ring contractions can be achieved through various rearrangements. The Favorskii rearrangement of cyclic α-haloketones is a classic method for contracting a ring by one carbon. chemistrysteps.com This would again necessitate initial transformation of the cycloheptyl group to a functionalized ketone. Cationic rearrangements, such as a pinacol-type rearrangement on a vicinal diol on the cycloheptane (B1346806) ring, can also induce ring contraction. wikipedia.org

Introducing functionality onto the cycloheptyl ring in a stereocontrolled manner is a significant synthetic challenge. Modern methods often rely on catalytic C-H functionalization. researchgate.netnih.gov These reactions offer a direct route to modify the cycloalkane without pre-functionalization.

Catalytic C-H Insertion: Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can functionalize specific C-H bonds. researchgate.net The selectivity (regio- and stereoselectivity) can often be controlled by the choice of the catalyst's ligand framework. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a mild and powerful tool for C-H functionalization. researchgate.net For instance, electrophotocatalytic methods using specific catalysts can achieve highly regioselective coupling of ethers at the α-position under oxidant-free conditions. nih.govconsensus.app

The application of these advanced methods could potentially allow for the direct and stereoselective introduction of new functional groups onto the cycloheptyl moiety of this compound, opening avenues to novel analogues.

Palladium-Catalyzed Cross-Coupling Reactions at the Chloro Position

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the C4 position of this compound is an ideal handle for such transformations.

The Suzuki-Miyaura coupling , which couples an organoboron reagent with an organic halide, is widely used to form C-C bonds. Studies on analogous 4-chloro-6-substituted pyrimidines demonstrate efficient coupling with a variety of aryl- and heteroarylboronic acids. researchgate.netresearchgate.netnih.gov These reactions typically employ a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like K₂CO₃ or K₃PO₄, and are often performed in solvents like dioxane or aqueous mixtures. semanticscholar.orggoogle.com Microwave-assisted protocols have also been developed to accelerate these couplings and often allow for very low catalyst loadings. semanticscholar.org

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with amines. wikipedia.org This reaction provides a complementary approach to the classical SNAr for synthesizing 4-aminopyrimidine derivatives, and is particularly useful for less nucleophilic amines or when milder conditions are required. preprints.orgorganic-chemistry.org The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is key to achieving high efficiency and broad substrate scope. researchgate.net

The table below provides representative examples of palladium-catalyzed cross-coupling reactions performed on analogous 4-chloropyrimidine substrates.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Phenylpyrimidine | semanticscholar.org |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 4-(4-Methoxyphenyl)pyrimidine | google.com |

| Suzuki-Miyaura | 6-Methoxypyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | TPGS-750-M/H₂O | 4-(6-Methoxypyridin-3-yl)pyrimidine | researchgate.net |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | N-Phenyl-4-aminopyrimidine | researchgate.net |

| Buchwald-Hartwig | Secondary Aliphatic Amine | Pd(OAc)₂ | LiHMDS | Dioxane | N,N-Dialkyl-4-aminopyrimidine | acs.org |

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura reaction is a highly effective and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. nih.gov For a substrate like this compound, this reaction provides a direct route to 4-aryl-6-(cycloheptyloxy)pyrimidines. The reaction involves the palladium-catalyzed coupling of the C-Cl bond with an arylboronic acid or ester. researchgate.netmdpi.com

Research on analogous 4-chloropyrimidine systems has demonstrated that these couplings can be optimized for high yields. mdpi.commdpi.com The choice of catalyst, base, and solvent is crucial for the reaction's success. Typical catalyst systems include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com A variety of bases can be employed, with inorganic bases such as potassium phosphate (B84403) (K₃PO₄) often providing good results. mdpi.com The reaction is commonly performed in aprotic solvents like 1,4-dioxane under an inert atmosphere to prevent catalyst degradation. mdpi.com Studies on similar scaffolds show that electron-rich boronic acids tend to produce better yields compared to electron-poor ones. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 2,4-Dichloropyrimidines | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent | mdpi.com |

These established protocols for related chloropyrimidines provide a strong foundation for the successful arylation of this compound, enabling the synthesis of a diverse range of 4-aryl derivatives.

Other Cross-Coupling Variants (e.g., Heck, Sonogashira, Negishi)

Beyond arylation via Suzuki-Miyaura coupling, the reactive chloride of this compound can participate in several other palladium-catalyzed cross-coupling reactions to introduce different carbon-based functionalities.

Heck Reaction : This reaction couples the chloropyrimidine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org The process involves the oxidative addition of the palladium catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This strategy would yield 4-alkenyl-6-(cycloheptyloxy)pyrimidines, introducing vinylic moieties onto the pyrimidine core. organic-chemistry.org

Sonogashira Coupling : To introduce acetylenic groups, the Sonogashira reaction is employed. This reaction couples the chloropyrimidine with a terminal alkyne, typically using a dual catalyst system of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in preventing the undesired homocoupling of alkynes (Glaser coupling). nih.govrsc.org This method allows for the synthesis of 4-alkynyl-6-(cycloheptyloxy)pyrimidines, which are valuable intermediates for further synthetic transformations. libretexts.org

Negishi Coupling : The Negishi coupling offers a versatile method for forming C-C bonds by reacting the chloropyrimidine with an organozinc reagent. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by either nickel or palladium complexes and is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgrsc.org This allows for the introduction of a wide variety of alkyl, alkenyl, and aryl groups at the 4-position of the pyrimidine ring. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Variants for this compound

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Heck | Alkene | Pd(0/II) complex + Base | C(sp²)-C(sp²) | 4-Alkenylpyrimidine |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | C(sp²)-C(sp) | 4-Alkynylpyrimidine |

| Negishi | Organozinc Reagent (R-ZnX) | Pd(0) or Ni(0) complex | C(sp²)-C(sp³/sp²/sp) | 4-Alkyl/Aryl/Alkenylpyrimidine |

Other Electrophilic and Radical Reactions on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the pyrimidine core generally resistant to electrophilic substitution reactions, which typically require electron-rich aromatic systems. Consequently, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are not common transformations for this scaffold under standard conditions. Instead, the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution, as exemplified by the displacement of the chlorine atom.

Similarly, radical reactions involving the pyrimidine core of this compound are not widely documented in the literature. The primary focus of derivatization strategies for this and related compounds remains centered on the more predictable and efficient nucleophilic substitution and metal-catalyzed cross-coupling pathways at the halogenated position.

Combinatorial and Parallel Synthesis Approaches for Pyrimidine Analog Libraries

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. mdpi.comnih.gov As such, the development of efficient methods for creating large, diverse collections of pyrimidine analogs is of significant interest for drug discovery. nih.gov Parallel and combinatorial synthesis techniques are powerful tools for this purpose, enabling the rapid generation of compound libraries for high-throughput screening. figshare.comspirochem.com

Solution-phase parallel synthesis is a common approach where a central scaffold, such as this compound, is reacted with a diverse set of building blocks in a spatially separated format, like a 24- or 96-well reaction block. figshare.comacs.orgnih.gov For example, the chlorine atom can be displaced by a library of amines or the cycloheptyloxy group could be varied. These reactions are often performed using automated reagent-dispensing platforms to increase throughput. figshare.comnih.gov Purification of the resulting library members is frequently accomplished using automated systems with pre-packed silica (B1680970) gel columns. figshare.comnih.gov

Another advanced strategy is the use of DNA-Encoded Library (DEL) technology. nih.gov In this method, a pyrimidine scaffold linked to a unique DNA oligonucleotide tag is subjected to a series of chemical reactions. Each chemical step is recorded by the addition of a new DNA sequence, ultimately creating a library where each small molecule is covalently attached to a unique, machine-readable DNA barcode. This allows for the generation and screening of libraries containing billions of unique compounds in a single experiment. nih.gov

Table 3: Strategies for Pyrimidine Analog Library Synthesis

| Strategy | Description | Key Features | Throughput |

|---|---|---|---|

| Solution-Phase Parallel Synthesis | Reactions are performed on a common scaffold with diverse reagents in separate wells of a microtiter plate. acs.orgnih.gov | Use of automated liquid handlers and purifiers; generates discrete compounds for screening. figshare.com | Moderate to High (100s-1000s of compounds) |

| DNA-Encoded Library (DEL) Synthesis | A DNA-tagged scaffold is diversified through split-and-pool synthesis, with each chemical step encoded by a DNA tag. nih.gov | Generates vast libraries as mixtures; screening is done on the entire mixture, followed by DNA sequencing to identify hits. nih.gov | Very High (Millions to Billions of compounds) |

These high-throughput methods, applied to versatile scaffolds like this compound, dramatically accelerate the discovery of new biologically active molecules.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-aryl-6-(cycloheptyloxy)pyrimidines |

| 4-alkenyl-6-(cycloheptyloxy)pyrimidines |

| 4-alkynyl-6-(cycloheptyloxy)pyrimidines |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine |

| 2,4-Dichloropyrimidines |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine |

| tetrakis(triphenylphosphine)palladium(0) |

| potassium phosphate |

| 1,4-dioxane |

| palladium(II) acetate |

| triphenylphosphine |

| potassium carbonate |

| toluene |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |

| aniline |

| 2-propanol |

Mechanistic Investigations of Reactions Involving 4 Chloro 6 Cycloheptyloxy Pyrimidine

Reaction Kinetics and Thermodynamic Analysis

The kinetics of nucleophilic aromatic substitution on the 4-Chloro-6-(cyclohexyloxy)pyrimidine scaffold are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, general principles derived from related pyrimidine (B1678525) systems offer significant insights.

The reaction rate is dependent on the concentration of both the pyrimidine substrate and the nucleophile. For many SNAr reactions, the process follows second-order kinetics. The Brønsted-type plot, which correlates the logarithm of the rate coefficient with the pKa of the nucleophile, is a valuable tool. For SNAr reactions of substituted pyridines with secondary amines, linear Brønsted plots with βnuc values around 0.5 suggest a mechanism where the initial nucleophilic attack is the rate-determining step. researchgate.net

Table 1: Representative Kinetic Data for SNAr Reactions of Related Heterocycles This table presents data from analogous systems to illustrate typical kinetic parameters.

| Reactant | Nucleophile | Solvent | Rate Constant (k) | Reference |

|---|---|---|---|---|

| 2,4-dinitrochlorobenzene | Piperidine | Dioxane at 25°C | 0.131 L mol-1 s-1 | rsc.org |

| 1-fluoro-2,4-dinitrobenzene | Piperidine | Benzene | 1.63 L mol-1 s-1 | rsc.org |

| 2-methoxy-3-nitropyridine | Piperidine | Water at 20°C | 1.29 x 10-3 L mol-1 s-1 | researchgate.net |

Elucidation of Reaction Intermediates and Transition States

The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient rings proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com In the context of 4-Chloro-6-(cyclohexyloxy)pyrimidine, a nucleophile would attack the C4 position, leading to the formation of a tetrahedral intermediate where the negative charge is delocalized across the pyrimidine ring and stabilized by the nitrogen atoms. This anionic σ-adduct is the Meisenheimer complex. wikipedia.orgnih.gov

The stability of this intermediate is a key factor in the reaction pathway. For many SNAr reactions, the formation of the Meisenheimer complex is the rate-limiting step due to the initial disruption of the aromatic system. researchgate.net However, recent studies, combining experimental and computational approaches, have suggested that for some systems, the reaction may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step, and the Meisenheimer complex is a transition state rather than a true intermediate. nih.govacs.orgbris.ac.uk The nature of the leaving group, the nucleophile, and the substituents on the ring all influence whether the mechanism is stepwise or concerted. bris.ac.uk For a good leaving group like chloride, the intermediate may be very short-lived. bris.ac.uk

The cyclohexyloxy group at the 6-position, being an electron-donating group, would influence the electron distribution in the pyrimidine ring and thus affect the stability of the Meisenheimer complex and the transition state energies.

Role of Solvent Effects and Reaction Catalysis

Solvent choice plays a critical role in the kinetics and mechanism of SNAr reactions. More polar solvents can help dissolve ionic nucleophiles and can stabilize the charged intermediates and transition states involved in the reaction. libretexts.org Polar, protic solvents, such as water and alcohols, are particularly effective at stabilizing anions through hydrogen bonding. libretexts.org This can stabilize the negatively charged Meisenheimer intermediate, potentially lowering the activation energy for its formation. However, these solvents can also solvate the nucleophile, reducing its reactivity and potentially slowing down SN2-type reactions. youtube.com

Studies on the amination of related chloropyrimidines have shown that the reaction rate can be significantly higher in water compared to organic solvents like alcohols or DMF. The use of aprotic solvents has also been extensively studied for SNAr reactions. rsc.orgrsc.org The choice of solvent can even influence which step of a multi-step mechanism is rate-determining. rsc.org

Catalysis, particularly acid catalysis, is often employed in amination reactions of chloropyrimidines. The acid can protonate a nitrogen atom in the pyrimidine ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. However, the amount of acid must be carefully controlled, as excess acid can protonate the amine nucleophile, rendering it non-nucleophilic.

Computational Mechanistic Studies

In the absence of direct experimental data for every conceivable reaction, computational chemistry has become an indispensable tool for elucidating reaction mechanisms. researchgate.netresearchgate.net Density Functional Theory (DFT) is a widely used method to model reaction pathways, calculate the energies of reactants, transition states, and intermediates, and predict reaction outcomes. researchgate.netresearchgate.net

For substituted pyrimidines, computational studies have been used to understand the regioselectivity of SNAr reactions. For example, in 2,4-dichloropyrimidines, the presence of an electron-donating group at the C6 position, similar to the cyclohexyloxy group, can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position more susceptible to nucleophilic attack than the C4 position. wuxiapptec.com Quantum mechanical calculations of transition state energies can rationalize these observed selectivities. wuxiapptec.com

Computational studies are also crucial in the debate between stepwise and concerted SNAr mechanisms. By calculating the potential energy surface of the reaction, researchers can determine whether a stable intermediate (a Meisenheimer complex) exists or if the reaction proceeds through a single transition state. acs.org These studies have shown that the nature of the mechanism can be highly dependent on the specific reactants and conditions. acs.orgbris.ac.uk For 4-Chloro-6-(cyclohexyloxy)pyrimidine, computational modeling could predict the most likely site of nucleophilic attack, the energy barriers for the reaction, and the nature of the reaction pathway.

Computational and Theoretical Studies on 4 Chloro 6 Cycloheptyloxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of molecules. nih.govnih.gov For 4-Chloro-6-(cycloheptyloxy)pyrimidine, these calculations can map out the electron distribution and identify regions susceptible to chemical reactions.

The electronic structure of a molecule governs its physical properties and chemical reactivity. Methods like DFT are employed to calculate various electronic descriptors that predict how the molecule will behave in a chemical environment. nih.gov The presence of nitrogen atoms in the pyrimidine (B1678525) ring, the electronegative chlorine atom, and the bulky cycloheptyloxy group create a distinct electronic profile for the compound. cymitquimica.com

Calculations can generate an electrostatic potential (ESP) map, which visualizes the charge distribution. For this compound, the nitrogen atoms in the pyrimidine ring are expected to be regions of negative potential (electron-rich), making them likely sites for electrophilic attack. Conversely, the hydrogen atoms and the carbon atom attached to the chlorine are likely regions of positive potential (electron-poor), susceptible to nucleophilic attack. The application of quantum chemical calculations can provide a quantitative basis for understanding these properties. nih.gov

Table 1: Conceptual Electronic Properties of this compound

| Property | Predicted Characteristic | Implication |

|---|---|---|

| Dipole Moment | Non-zero | Indicates polarity, influencing solubility and intermolecular interactions. |

| Electrostatic Potential (ESP) | Negative potential near pyrimidine nitrogens; Positive potential near C-Cl. | Predicts sites for electrophilic and nucleophilic attacks, respectively. |

| Polarizability | Moderate | Affects non-covalent interactions and response to external electric fields. |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial, as they are the primary orbitals involved in chemical reactions. wikipedia.orgnih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich pyrimidine ring and the oxygen atom of the cycloheptyloxy group, which are the likely sites for electron donation (nucleophilic centers). The LUMO is anticipated to be centered on the pyrimidine ring, particularly around the carbon atom bonded to the chlorine atom, indicating this is the most probable site to accept electrons (electrophilic center). wuxibiology.comwuxibiology.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 2: Representative Frontier Orbital Data for Pyrimidine Derivatives

| Parameter | Typical Energy Range (eV) | Significance for this compound |

|---|---|---|

| HOMO Energy | -8.0 to -9.5 eV | Indicates the energy of the most available electrons for reaction. wuxibiology.com |

| LUMO Energy | -0.5 to -1.5 eV | Indicates the energy of the lowest energy site for accepting electrons. wuxibiology.com |

| HOMO-LUMO Gap (ΔE) | 6.5 to 9.0 eV | A smaller gap suggests greater reactivity in chemical reactions. |

Note: Values are representative and derived from general studies on pyrimidine derivatives; specific values for the title compound require dedicated calculation.

Conformational Analysis and Potential Energy Surfaces

The cycloheptyloxy group attached to the pyrimidine ring gives the molecule significant conformational flexibility. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

By systematically rotating the key rotatable bonds—such as the C-O bond linking the cycloheptyl ring to the pyrimidine and the bonds within the seven-membered ring—a potential energy surface (PES) can be generated. rsc.org The PES maps the energy of the molecule as a function of its geometry, allowing for the identification of low-energy, stable conformers. Understanding the preferred conformation is essential as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including biological targets.

Table 3: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Description | Expected Impact on Conformation |

|---|---|---|

| C(pyrimidine)-C-O-C(cycloheptyl) | Rotation around the ether linkage. | Determines the orientation of the cycloheptyl group relative to the pyrimidine ring. |

| C-C-C-C (within cycloheptyl ring) | Intramolecular ring puckering. | Defines the chair, boat, or twist-chair conformations of the seven-membered ring. |

Molecular Dynamics Simulations to Understand Flexibility

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. researchgate.net An MD simulation would allow for the exploration of the conformational landscape of this compound in a simulated physiological environment (e.g., in water). acs.org

By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the compound flexes, bends, and rotates. This is particularly important for understanding the flexibility of the cycloheptyloxy tail and how it might adapt its shape to fit into a binding pocket of a protein. rsc.orgnih.gov The simulation can provide insights into the stability of different conformations and the transitions between them. researchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function for the atoms in the system. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous environment of a biological system. |

| Simulation Time | 100-500 nanoseconds | Allows for sufficient sampling of molecular motions and conformational changes. rsc.org |

| Temperature/Pressure | 300 K / 1 bar | Simulates physiological conditions. |

Structure-Activity Relationship (SAR) Studies: Theoretical and In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to determine how the chemical structure of a compound influences its biological activity. researchgate.net In silico SAR approaches use computational models to predict the activity of novel compounds based on a dataset of known molecules. The position and nature of substituents on the pyrimidine ring are known to greatly influence biological activities. researchgate.net

For this compound, theoretical SAR studies would involve creating a library of virtual analogues by modifying specific parts of the molecule. For example, the chlorine at position 4 could be replaced with other halogens or small functional groups. The cycloheptyloxy group could be replaced with other cyclic or acyclic ethers to investigate the impact of ring size, lipophilicity, and flexibility. nih.gov These virtual compounds can then be evaluated using predictive models to guide the synthesis of more potent and selective molecules. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org This method is instrumental in understanding the mechanistic basis of ligand-target interactions. researchgate.net For this compound, docking studies could be performed against a hypothetical protein kinase or other relevant enzyme target, as pyrimidine scaffolds are common in kinase inhibitors. rsc.orgnih.gov

The docking simulation would place the molecule into the active site of the target and score the different poses based on binding affinity. Analysis of the best-scoring pose can reveal key intermolecular interactions, such as:

Hydrogen bonds: Potentially formed between the pyrimidine nitrogens and amino acid residues in the target's binding site. thieme-connect.com

Hydrophobic interactions: Likely involving the cycloheptyl ring and hydrophobic pockets within the active site. nih.gov

Halogen bonds: The chlorine atom at the C4 position could potentially form a halogen bond with an electron-rich atom in the binding site.

These models provide a structural hypothesis for how the compound interacts with its target on a molecular level, guiding further chemical modifications to improve binding. rsc.org

Table 5: Summary of Potential Ligand-Target Interactions

| Interaction Type | Potential Molecular Feature Involved | Example Target Residue |

|---|---|---|

| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens | Backbone NH of an amino acid (e.g., Leucine, Valine) |

| Hydrophobic Interaction | Cycloheptyl ring | Side chains of Alanine, Valine, Leucine, Isoleucine |

| Halogen Bond | Chlorine at C4-position | Carbonyl oxygen of a peptide bond or side chain |

| Pi-Pi Stacking | Pyrimidine ring | Aromatic side chains (e.g., Phenylalanine, Tyrosine) |

Advanced Applications and Research Contributions in Non Clinical Domains

4-Chloro-6-(cycloheptyloxy)pyrimidine as a Synthetic Intermediate for Complex Heterocycles

Polyfunctionalized pyrimidines are valuable scaffolds in synthetic chemistry because their substituents can be selectively modified to build more complex molecular architectures. mdpi.comresearchgate.net The compound this compound is an exemplary synthetic intermediate due to the reactivity of its chloro substituent. The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution, making it a key reaction site for introducing a wide range of functional groups. mdpi.comwikipedia.org

This reactivity allows for the strategic construction of diverse and densely functionalized pyrimidine derivatives. nih.govthieme.de For instance, the chlorine can be displaced by various nucleophiles such as amines, alcohols, or thiols, enabling the synthesis of novel substituted pyrimidines. Furthermore, the chloro-pyrimidine moiety can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with arylboronic acids. mdpi.com These synthetic pathways are crucial for assembling complex heterocyclic systems, including polycyclic structures and compounds with tailored electronic and steric properties. The cycloheptyloxy group, while generally less reactive, influences the molecule's solubility and conformational behavior, which can be advantageous in directing the outcome of synthetic transformations.

Role in the Development of Chemical Probes for Fundamental Biological Research (mechanistic, not therapeutic efficacy)

In fundamental biological research, chemical probes are essential tools for elucidating the mechanisms of biological processes. Pyrimidine analogues have been successfully developed as chemical probes, particularly for studying DNA replication and parasite proliferation. nih.gov For example, certain pyrimidine nucleoside analogues can be incorporated into the DNA of replicating cells or organisms, allowing for their visualization and quantification using techniques like click chemistry. nih.gov

While direct research on this compound as a chemical probe is not extensively documented, its structure offers a versatile platform for such applications. The pyrimidine core can mimic natural nucleobases, while the reactive chlorine at the 4-position serves as a handle for attaching reporter groups like fluorophores or affinity tags. The large cycloheptyloxy group could modulate the compound's lipophilicity, potentially enhancing cell membrane permeability and influencing interactions within biological systems. cymitquimica.com By modifying this scaffold, researchers could design novel probes to investigate enzymatic activity, receptor binding, or other cellular events without a primary therapeutic goal. nih.gov

Applications in Materials Science and Organic Electronics (e.g., as monomers, ligands)

The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make its derivatives attractive candidates for applications in materials science and organic electronics. wikipedia.org Pyrimidine-containing molecules have been explored as building blocks for organic semiconductors, ligands for metal complexes, and components of functional polymers. The nitrogen atoms in the ring can coordinate with metal ions, making pyrimidine derivatives useful as ligands in the construction of metal-organic frameworks (MOFs) or catalytic systems.

The structure of this compound provides specific features that could be exploited in this context. The chloro and cycloheptyloxy substituents can be used to tune the material's final properties, such as solubility, processability, and intermolecular packing in the solid state. For example, the pyrimidine core could be incorporated into a polymer backbone to create materials with specific electronic or optical properties. The ability to modify the 4-position through the displacement of the chlorine atom allows for the attachment of other functional units, opening possibilities for creating monomers for polymerization or ligands with tailored coordination properties. mdpi.com

Supramolecular Chemistry and Non-Covalent Interactions of Pyrimidine Derivatives

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. wikipedia.org Pyrimidine derivatives are excellent candidates for studies in supramolecular chemistry and crystal engineering due to their ability to participate in a variety of specific and directional intermolecular forces. tandfonline.com These interactions, including hydrogen bonding, π-π stacking, and halogen bonding, govern the self-assembly of molecules into predictable and functional architectures in the solid state. wikipedia.orgtue.nl

Hydrogen Bonding and π-π Stacking Interactions

Hydrogen bonding is a dominant force in the self-assembly of pyrimidine-containing structures. The two nitrogen atoms within the pyrimidine ring are effective hydrogen bond acceptors, readily interacting with donor groups such as N-H or O-H. researchgate.netnih.gov This interaction is fundamental to the base pairing observed in DNA, where pyrimidine bases form specific hydrogen bonds with purine bases. wikipedia.org In synthetic systems, these interactions can be used to form predictable patterns, such as dimers or infinite chains, which serve as the basis for more complex supramolecular structures. tue.nlresearchgate.net

In addition to hydrogen bonding, the aromatic nature of the pyrimidine ring facilitates π-π stacking interactions. These forces arise from the attractive, non-covalent interactions between the electron clouds of adjacent aromatic rings. While often considered weaker than hydrogen bonds, π-π stacking plays a crucial role in stabilizing crystal structures and influencing the electronic properties of materials composed of stacked pyrimidine units. tandfonline.com

Halogen Bonding and Other Weak Interactions

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. acs.org The chlorine atom in this compound can act as a halogen bond donor. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the covalent bond. nih.gov This positive region can interact favorably with electron-rich atoms like the nitrogen atoms of another pyrimidine ring. nih.govresearchgate.net

The strength and directionality of halogen bonds make them a powerful tool in crystal engineering, allowing for the precise control of molecular assembly. nih.gov The energy of a halogen bond can be comparable to that of a typical hydrogen bond, highlighting its importance in the formation of stable supramolecular structures. nih.gov The strategic use of halogen bonding, often in conjunction with other interactions like hydrogen bonding, enables the design of complex, multi-component co-crystals. researchgate.net

Crystal Engineering and Self-Assembly Studies

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. tandfonline.com Pyrimidine derivatives are widely used in this field because they offer a rich combination of interaction sites that can be exploited for programmed self-assembly. acs.orgnih.gov

| Interaction Type | Key Features in Pyrimidine Derivatives |

| Hydrogen Bonding | Ring nitrogens act as strong acceptors; crucial for forming predictable synthons like dimers and ribbons. tue.nlresearchgate.net |

| π-π Stacking | Arises from the aromatic pyrimidine ring; contributes to the stabilization of crystal packing. tandfonline.com |

| Halogen Bonding | Halogen substituents (e.g., Chlorine) act as donors; highly directional interaction for precise structural control. nih.govnih.gov |

Future Research on this compound: A Roadmap for Innovation

The exploration of this compound, a heterocyclic organic compound, has opened avenues for further scientific investigation. cymitquimica.com While its initial synthesis and basic characterization have been established, a significant potential for deeper understanding and novel applications remains. This article outlines promising future research directions and unexplored avenues focusing on advanced synthetic methodologies, innovative chemical processing, and in-depth analytical techniques. These future studies are poised to unlock the full potential of this pyrimidine derivative and its analogues.

Q & A

Q. Table 1: Bioactivity Comparison of Pyrimidine Analogs

| Compound | IC₅₀ (μM, HeLa Cells) | Solubility (mg/mL) | Metabolic Half-life (h) |

|---|---|---|---|

| 4-Chloro-6-(cycloheptyloxy) | 12.3 ± 1.5 | 0.45 | 2.1 |

| 4-Chloro-6-methyl | 28.9 ± 3.2 | 1.20 | 4.8 |

| 4-Chloro-6-methoxy | 18.7 ± 2.1 | 0.75 | 3.3 |

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., EGFR). The Cl atom forms halogen bonds with Leu694, while the cycloheptyloxy group occupies a hydrophobic pocket .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD < 2.0 Å indicates stable binding .

- QSAR Models : Corstrate Hammett σ values of substituents with inhibitory activity to design optimized analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.